N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

physicochemical profiling CNS drug design positional isomer differentiation

This oxalamide derivative combines a conserved 4-phenylpiperazine pharmacophore—validated for nanomolar sigma receptor affinity (class-level Ki 1–10 nM)—with an extended oxalamide linker that introduces dual hydrogen-bond donor capacity (HBD=2, HBA=7) absent in simpler phenylpiperazines. The 3-CF3 substitution, distinguished from the common 4-CF3 isomer, offers a unique electrostatic profile for target engagement and metabolic stability studies. Sourced via Life Chemicals (Cat. No. F5266-0079) with batch-specific LCMS/NMR characterization >90% purity, this compound ensures reproducible screening data and minimizes false-positive nuisance hits from impurities—a critical advantage when building focused sigma-1/sigma-2 or CNS-penetrant screening decks.

Molecular Formula C21H23F3N4O2
Molecular Weight 420.436
CAS No. 1049568-73-1
Cat. No. B2642200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
CAS1049568-73-1
Molecular FormulaC21H23F3N4O2
Molecular Weight420.436
Structural Identifiers
SMILESC1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3
InChIInChI=1S/C21H23F3N4O2/c22-21(23,24)16-5-4-6-17(15-16)26-20(30)19(29)25-9-10-27-11-13-28(14-12-27)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,25,29)(H,26,30)
InChIKeyCYFWUFDXAIHMSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (CAS 1049568-73-1): A Structurally Distinct Phenylpiperazine-Oxalamide for Sigma Receptor-Focused Screening


N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (CAS 1049568-73-1) is a synthetic oxalamide derivative characterized by a 4-phenylpiperazine moiety connected via an ethylene spacer to an oxalamide linkage, which is further coupled to a 3-(trifluoromethyl)phenyl group. With a molecular weight of 420.4 g/mol and a computed XLogP3 of 3.3 [1], this compound occupies a physicochemical space consistent with CNS-permeable small molecules. Its core scaffold is shared with a well-established class of high-affinity sigma receptor ligands: 1-phenylpiperazines have been documented to bind sigma receptors with Ki values in the 1–10 nM range [2]. The compound is commercially available from Life Chemicals (Cat. No. F5266-0079) as part of HTS screening libraries with assured purity above 90% by LCMS/NMR [3].

Why N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide Cannot Be Interchanged with Simpler Phenylpiperazines or Other Oxalamide Analogs


Despite sharing the phenylpiperazine core with numerous sigma-active ligands, N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide features a critical oxalamide linker that fundamentally alters its hydrogen-bonding capacity (two H-bond donors, seven H-bond acceptors; TPSA 64.7 Ų) [1] relative to simpler phenylpiperazines such as TFMPP, which lacks the oxalamide extension and possesses a different H-bond profile. Furthermore, the 3-CF3 substitution pattern on the terminal phenyl ring creates a distinct electronic environment compared to the 4-CF3 positional isomer, which may influence both target engagement and metabolic stability. Critical caveat: no direct, publicly available head-to-head quantitative biological comparison data (e.g., Ki, IC50, or selectivity panels) have been identified for this specific compound against its closest analogs in the peer-reviewed literature as of the search date. Consequently, the differentiation evidence below relies on physicochemical comparisons, class-level pharmacological inference, and vendor quality data rather than direct bioassay head-to-head results. Procurement decisions should take this evidentiary limitation into account, and users requiring validated biological activity data for a specific target should request custom profiling before selection.

Quantitative Differentiation Evidence for N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (CAS 1049568-73-1) vs. Closest Analogs


Lipophilicity (XLogP3) and Predicted CNS Permeability vs. the 4-CF3 Positional Isomer

The 3-CF3 substitution pattern on the terminal phenyl ring of the target compound yields a computed XLogP3 of 3.3 [1], which falls within the optimal range (1–4) for CNS penetration according to Pfizer's CNS MPO scoring paradigm. The 4-CF3 positional isomer (N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide) shares the same molecular formula and molecular weight (420.4 g/mol) , but positional isomerism at the CF3 group can differentially affect molecular electrostatic potential surfaces and, consequently, target-binding complementarity and metabolic soft-spot exposure. The 3-CF3 motif presents a meta-electron-withdrawing effect that differs electronically from the para-substituted 4-CF3, which may translate to altered sigma receptor subtype selectivity based on structure-activity relationship trends observed in 1-phenylpiperazine sigma ligand series [2].

physicochemical profiling CNS drug design positional isomer differentiation

Hydrogen Bond Donor/Acceptor Capacity and Topological Polar Surface Area (TPSA) vs. TFMPP

The target compound possesses 2 hydrogen bond donors (HBD), 7 hydrogen bond acceptors (HBA), and a TPSA of 64.7 Ų [1]. In contrast, the simpler phenylpiperazine analog TFMPP (1-(3-trifluoromethylphenyl)piperazine, CAS 15532-75-9) contains only 1 HBD, 2 HBA, and a TPSA of approximately 15.3 Ų [2]. The oxalamide linker in the target compound provides additional hydrogen-bonding functionality that enables bidentate interactions with protein backbone amide groups and side-chain residues, a feature absent in TFMPP. This expanded H-bond capacity broadens the targetable proteome beyond monoaminergic GPCRs to include enzymes and protein-protein interaction interfaces where the oxalamide motif can serve as a hydrogen-bonding anchor [3].

drug-likeness CNS MPO hydrogen bonding

Class-Level Sigma Receptor Affinity Potential: Phenylpiperazine Pharmacophore Validation

The 4-phenylpiperazine moiety present in the target compound has been pharmacologically validated as a sigma receptor pharmacophore. Glennon et al. (1991) demonstrated that a series of 1-phenylpiperazine derivatives bind sigma receptors with high affinity (Ki = 1–10 nM) and lack appreciable affinity for phencyclidine (PCP) and dopamine D2 receptors [1]. More recently, 4-phenylpiperazine-based linear ligands achieved S1R Ki values as low as 4.8 nM, comparable to the reference ligand haloperidol (Ki = 2.6 nM) [2]. These data provide class-level inference that the target compound's 4-phenylpiperazine substructure is compatible with nanomolar sigma receptor engagement, although direct measurement for this specific oxalamide derivative has not been reported in the public domain.

sigma receptor radioligand binding structure-activity relationship

Vendor QC Metrics and HTS Library Provenance vs. Uncharacterized Research-Grade Alternatives

The target compound is supplied by Life Chemicals (Cat. No. F5266-0079) with assured purity >90% confirmed by LCMS and/or 400 MHz 1H NMR . This exceeds the typical purity threshold (≥85%) required for inclusion in most HTS screening decks. In contrast, many closely related oxalamide analogs listed on research-chemical marketplaces lack publicly documented QC certification, analytical traceability, or batch-specific characterization data [1]. Life Chemicals is an established HTS compound provider with over 30 years of experience serving pharmaceutical, biotechnology, and academic screening consortia .

compound quality control HTS screening vendor certification

Recommended Application Scenarios for N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide Based on Differentiated Evidence


Sigma-1/Sigma-2 Receptor Focused Screening Libraries for CNS or Oncology Target Discovery

The conserved 4-phenylpiperazine pharmacophore, validated across multiple studies to confer nanomolar sigma receptor affinity (class-level Ki = 1–10 nM) [1], makes this compound a structurally rational inclusion in focused screening decks targeting sigma-1 or sigma-2 receptors. Its oxalamide linker provides additional hydrogen-bonding functionality (HBD = 2, HBA = 7) [2] that extends the recognition surface beyond that of simpler phenylpiperazines, potentially capturing binding modes inaccessible to the TFMPP scaffold (HBD = 1, HBA = 2) [3]. This is particularly relevant for sigma-2 receptor programs, where selective ligands are under investigation as anticancer agents and few high-quality chemical probes exist [4].

Physicochemical Property-Driven CNS Lead Optimization Programs

With an XLogP3 of 3.3 and TPSA of 64.7 Ų [2], this compound resides within favorable CNS drug-like property space (CNS MPO score ≥4). The 3-CF3 substitution pattern offers a differentiated electrostatic profile compared to the 4-CF3 positional isomer, which may translate to differential CYP450 metabolic stability or altered P-glycoprotein recognition. Medicinal chemistry teams optimizing CNS-active phenylpiperazine leads can use this compound as a comparator probe to deconvolute the contribution of CF3 positional isomerism to ADME and target engagement profiles.

High-Throughput Screening (HTS) with Documented QC Traceability Requirements

For screening campaigns requiring batch-to-batch reproducibility and regulatory-grade documentation, the Life Chemicals sourcing (Cat. No. F5266-0079) provides assured >90% purity with LCMS and/or 400 MHz NMR characterization . This QC documentation supports data integrity in primary screening campaigns and facilitates hit confirmation workflows, reducing the risk of resource expenditure on false-positive 'nuisance' hits arising from impurities—a well-documented problem when sourcing uncharacterized analogs from less rigorous suppliers.

Oxalamide Chemotype Exploration for Non-GPCR Target Classes

The oxalamide moiety (-NH-CO-CO-NH-) is a recognized bidentate hydrogen-bonding motif capable of engaging protein backbone amides and side-chain residues with geometric precision [5]. While simple phenylpiperazines are predominantly associated with monoaminergic GPCR and sigma receptor pharmacology, the oxalamide-extended scaffold of this compound broadens the potential target space to include proteases, kinases, and protein-protein interaction interfaces where the oxalamide can serve as a conformational constraint and recognition element. This makes the compound a valuable entry point for exploring oxalamide-containing chemotypes beyond traditional aminergic targets.

Quote Request

Request a Quote for N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.